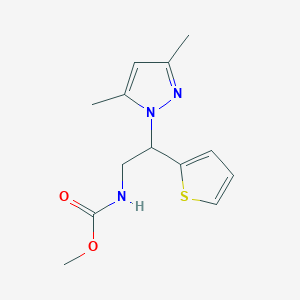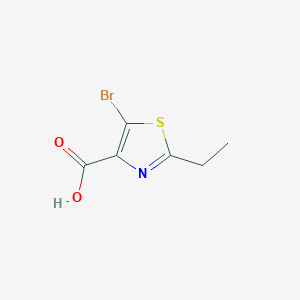![molecular formula C20H22N2O2 B2992328 2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1008571-62-7](/img/structure/B2992328.png)
2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is known for its unique chemical structure and its ability to interact with biological systems in various ways.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the synthesis of related compounds, demonstrating the versatility and potential applications of 2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in chemical synthesis. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles highlight the compound's role in producing various heterocyclic structures, which are crucial in medicinal chemistry and materials science (Khalafy, Setamdideh, & Dilmaghani, 2002).
Applications in Material Science
- The compound has potential applications in material science, particularly in the development of corrosion inhibitors and luminescent materials. A study on the electrochemical, surface, and quantum chemical studies of novel imidazole derivatives as corrosion inhibitors for J55 steel in a sweet corrosive environment reveals the broader potential of imidazole derivatives, including the targeted compound, in protecting metals against corrosion (Singh et al., 2017). Additionally, the synthesis of low-cost emitters with a large Stokes' shift demonstrates the application in creating luminescent materials, suggesting the versatility of imidazole derivatives in various industrial applications (Volpi et al., 2017).
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-3-(4-methylphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-15(11-9-14)19-21-12-4-7-18(21)20(23)22(19)16-5-3-6-17(13-16)24-2/h3,5-6,8-11,13,18-19H,4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZOUAFEWGWMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CCCC3C(=O)N2C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)

![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)
![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)
![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2992267.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2992268.png)